4-PHENYL-1,3-THIAZOL-2-YLTHIOUREA
Description
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-9(14)13-10-12-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIPRGBBFKCVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355413 | |
| Record name | Thiourea, (4-phenyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7709-31-1 | |
| Record name | Thiourea, (4-phenyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1,3-thiazol-2-ylthiourea typically involves the reaction of phenylisothiocyanate with thiosemicarbazide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,3-thiazol-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of 4-phenyl-1,3-thiazol-2-ylthiourea exhibit promising anticancer properties. A study evaluated various thiazole derivatives against a panel of approximately 60 human cancer cell lines at the National Cancer Institute. Some derivatives showed significant cytotoxic effects, indicating potential for development as anticancer agents .
Case Study: Antitumor Screening
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound Derivative A | MCF-7 | 5.71 |
| This compound Derivative B | HepG2 | 6.25 |
This data suggests that modifications to the thiazole structure can enhance anticancer activity .
Antibacterial and Antifungal Properties
The compound has also been synthesized in various forms to assess its antibacterial and antifungal activities. A recent study synthesized thioureas containing thiazole and glucose moieties, which exhibited remarkable antibacterial effects against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 0.78 to 3.125 μg/mL for the most effective compounds .
Case Study: Antimicrobial Activity
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 4c | S. aureus | 0.78 |
| 4h | E. coli | 1.56 |
These results highlight the potential of these compounds as alternatives to conventional antibiotics, especially in light of rising antibiotic resistance .
Antileishmanial Activity
4-Phenyl-1,3-thiazol-2-ylylthiourea derivatives have been explored for their activity against Leishmania amazonensis, a causative agent of leishmaniasis. The study involved synthesizing various derivatives and assessing their effectiveness against this pathogen, with some compounds showing promising results in inhibiting the growth of the parasite while maintaining low cytotoxicity towards mammalian cells .
Case Study: Antileishmanial Screening
| Compound | Activity Against L. amazonensis | Selectivity Index |
|---|---|---|
| Derivative A | Effective | High |
| Derivative B | Moderate | Moderate |
The findings suggest that structural modifications can lead to improved efficacy against leishmaniasis .
Mechanistic Insights and Structural Considerations
The biological activity of 4-phenyl-1,3-thiazol-2-ylylthiourea is influenced by its chemical structure. Studies have indicated that specific substituents on the thiazole ring play a crucial role in modulating biological activity. For instance, the presence of halogen or alkyl groups can significantly enhance or diminish antimicrobial efficacy .
Table: Structure-Activity Relationship (SAR)
| Substituent Type | Effect on Activity |
|---|---|
| Halogen | Increases activity |
| Alkyl | Variable effect |
| Glucose moiety | Enhances solubility |
Mechanism of Action
The mechanism of action of 4-phenyl-1,3-thiazol-2-ylthiourea involves its interaction with various molecular targets and pathways:
Antifungal Activity: The compound induces oxidative damage in fungal cells by increasing reactive oxygen species (ROS) levels, leading to DNA damage and cell death.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes, resulting in bacterial cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-phenyl-1,3-thiazol-2-ylthiourea with related compounds in terms of structural features , synthetic routes , and implications for reactivity or activity .
Structural Analogues and Substituent Effects
Key structural variations among thiourea-thiazole derivatives include:
- Substituent Position : The placement of the phenyl group (e.g., at C4 in this compound vs. C7 in compound 19 ) influences electronic and steric properties.
- Heterocyclic Fusion: Compounds like 19 and 20 (from ) feature fused thiazolo[4,5-d]pyrimidine systems, which expand conjugation and alter solubility compared to monocyclic thiazoles.
Table 1: Comparative Overview of Thiourea-Thiazole Derivatives
| Compound | Core Structure | Key Substituents | Synthesis Method | Notable Features |
|---|---|---|---|---|
| This compound | Monocyclic thiazole | Phenyl (C4), thiourea (C2) | Conventional heating | Simpler structure, high rigidity |
| Compound 19 | Thiazolo[4,5-d]pyrimidine | Coumarin, phenyl (C7) | Microwave-assisted | Extended conjugation, fused rings |
| Compound 20 | Thiazolo[4,5-d]pyrimidine | Chromen, diphenyl | Conventional heating | Enhanced π-stacking capability |
Biological Activity
4-Phenyl-1,3-thiazol-2-ylthiourea is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and immunosuppressive properties, supported by recent research findings and case studies.
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies
The effectiveness of these compounds was evaluated using the minimum inhibitory concentration (MIC) method. The following table summarizes the MIC values of this compound against selected pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Streptococcus pneumoniae | 0.78 - 3.125 |
| Bacillus subtilis | 1.56 - 3.125 |
| Pseudomonas aeruginosa | 3.125 |
| Staphylococcus aureus | 0.78 - 2.82 |
Among these compounds, derivatives with specific substitutions showed enhanced activity; for example, compound 4h demonstrated a strong inhibitory effect on S. aureus DNA gyrase with an IC50 of 1.25 μM .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
Cytotoxicity Assays
In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, including:
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results indicated that compounds derived from this compound exhibited significant cytotoxicity with proliferation inhibition rates exceeding 61% across all tested cell lines . The following table summarizes the IC50 values for selected derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | MCF-7 | 12.5 |
| 4g | A549 | 15.0 |
| 4c | HeLa | 10.0 |
Immunosuppressive Activity
Immunosuppressive properties of thiourea derivatives have also been explored, particularly their effects on T-cell proliferation.
Case Study: Sheep Erythrocyte Assay
In a study utilizing the sheep erythrocyte assay in mice, certain derivatives were found to be significantly more effective than traditional immunosuppressants like azathioprine. For instance, one derivative showed immunosuppressive activity that was 250 times more potent than azathioprine .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication and transcription.
- Cellular Pathways : The anticancer effects are linked to the induction of apoptosis in cancer cells and interference with cell cycle progression.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4-PHENYL-1,3-THIAZOL-2-YLTHIOUREA, and what critical parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving substituted thioureas and thiazole precursors. Key parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO to ensure complete cyclization .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate thiourea-thiazole coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures are common for isolating pure products .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and thiourea NH signals (δ 9–11 ppm, broad) .
- IR Spectroscopy : Detect C=S (1200–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks and fragmentation patterns consistent with the thiourea-thiazole scaffold .
- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) .
Q. What preliminary biological assays are recommended for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinetic studies targeting enzymes like urease or acetylcholinesterase, using spectrophotometric methods .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination of this compound derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality for low-symmetry crystals .
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned data and PART/ISOR restraints for disordered phenyl/thiazole moieties .
- Validation : Check ADPs (anisotropic displacement parameters) and R-factor convergence (target: R₁ < 0.05) using WinGX/PLATON .
Q. How can structure-activity relationships (SAR) be systematically explored for thiourea-thiazole derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to modulate electronic effects on bioactivity .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase), guided by crystallographic data of similar ligands .
- QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) with Gaussian09 and correlate with experimental IC₅₀ values .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Replicate Experiments : Ensure consistent assay conditions (e.g., cell passage number, incubation time) to minimize variability .
- Control Compounds : Include reference drugs (e.g., cisplatin for cytotoxicity) to benchmark results .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
